cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid)
Description
Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid) (hereafter referred to as the compound) is a di-trifluoroacetic acid (TFA) salt of a substituted imidazole derivative. Its structure comprises a cyclopropyl group attached to a methanamine backbone, which is further linked to a 1-methyl-4,5-dihydroimidazol-2-yl ring. The 4,5-dihydroimidazole moiety indicates a partially saturated imidazole ring, reducing aromaticity compared to fully conjugated imidazoles. The bis-TFA salt form enhances aqueous solubility, a critical feature for pharmaceutical applications .
Properties
CAS No. |
2649047-21-0 |
|---|---|
Molecular Formula |
C12H17F6N3O4 |
Molecular Weight |
381.27 g/mol |
IUPAC Name |
cyclopropyl-(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N3.2C2HF3O2/c1-11-5-4-10-8(11)7(9)6-2-3-6;2*3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;2*(H,6,7) |
InChI Key |
VSLGURXWFNBFFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C(C2CC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : CHN
- Molecular Weight : 155.20 g/mol
- CAS Number : 927986-30-9
- SMILES Notation : [n]1(c(ncc1)C(N)C2CC2)
Research indicates that cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with disease pathways, potentially affecting cellular metabolism and proliferation.
- Modulation of Receptor Activity : It may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
Antiparasitic Activity
In a study focusing on antiparasitic compounds, derivatives similar to cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine were evaluated for their efficacy against Plasmodium falciparum. The results indicated that modifications to the imidazole ring could enhance activity against malaria parasites while balancing solubility and metabolic stability .
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays showed that it could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation but may include modulation of p53 and other apoptotic factors.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled study involving mice infected with Plasmodium berghei, cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine demonstrated a significant reduction in parasitemia levels compared to untreated controls. The compound was administered at varying doses (10 mg/kg to 40 mg/kg), with optimal results observed at 20 mg/kg, achieving a 50% reduction in parasitemia after five days .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and A549). The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and triggered caspase-dependent apoptosis .
Data Table
| Biological Activity | Model/System | Dose (mg/kg) | Effect |
|---|---|---|---|
| Antiparasitic | P. berghei | 20 | 50% reduction in parasitemia |
| Anticancer | HeLa cells | - | IC50 = 10 µM (apoptosis induction) |
| Anticancer | A549 cells | - | IC50 = 15 µM (cell cycle arrest) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted imidazoles. Key structural analogs and their distinguishing features are discussed below:
2.1. N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine (Antazoline Metabolite)
- Structure : Benzyl group replaces cyclopropyl; retains 4,5-dihydroimidazole core.
- Pharmacokinetics : Exhibits rapid elimination and high volume of distribution in vivo, typical of Phase I metabolites .
2.2. Hydroxyantazoline (ANT-OH)
- Structure : Hydroxyl group added to the aromatic ring of the benzyl substituent.
- Role : Major Phase I metabolite with polar functionalization, increasing water solubility but reducing membrane permeability compared to the parent drug .
- Contrast : The compound’s TFA salt enhances solubility without requiring metabolic hydroxylation, offering a formulation advantage.
2.3. 4,5-Diphenyl-1H-imidazole Derivatives (e.g., 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole)
- Structure : Fully aromatic imidazole core with bulky aryl substituents.
- Properties : High lipophilicity (logP > 4) due to phenyl groups, limiting aqueous solubility. These derivatives are often explored for antimicrobial or anticancer activity .
- The cyclopropyl group provides steric bulk without excessive lipophilicity.
2.4. 2-(4-Methyl-1H-imidazol-5-yl)ethanamine Derivatives
- Structure : Ethylamine linker with methyl-substituted imidazole.
- Applications : Commonly used in histamine receptor modulation. The methyl group enhances steric hindrance, affecting receptor binding .
- Contrast : The compound’s cyclopropyl-methanamine linker may offer unique conformational rigidity, influencing target selectivity.
Table 1: Comparative Properties of Selected Imidazole Derivatives
| Compound | Core Structure | Key Substituents | Solubility (TFA Salt) | logP (Predicted) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | 4,5-Dihydroimidazole | Cyclopropyl, Methyl | High (bis-TFA) | ~1.5–2.5 | High |
| N-Benzyl-1-(4,5-dihydroimidazol-2-yl)methanamine | 4,5-Dihydroimidazole | Benzyl | Moderate | ~2.0–3.0 | Moderate (Phase I) |
| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole | Aromatic Imidazole | Phenyl, Thiophene | Low | >4.0 | Low |
| ANT-OH | Aromatic Imidazole | Hydroxybenzyl | Moderate | ~1.8–2.2 | Low (Phase II) |
Key Findings
Solubility and Salt Effects : The bis-TFA salt of the compound significantly improves aqueous solubility compared to neutral imidazole derivatives (e.g., 4,5-diphenyl analogs), which rely on metabolic modifications (e.g., ANT-OH) for solubility .
Metabolic Stability : Cyclopropyl substitution likely reduces oxidative metabolism compared to benzyl groups, as seen in ANT metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
